3-(Aminomethyl)-4-hydroxybenzaldehyde

Aldehyde dehydrogenase inhibition Cancer stem cell targeting Isomeric selectivity

Researchers often face off-target effects when using non-selective aldehyde probes for ALDH isozyme studies. 3-(Aminomethyl)-4-hydroxybenzaldehyde (CAS 1243479-54-0) solves this with validated isoform selectivity. Key differentiation data: • ~9-fold ALDH3A1 selectivity (IC50 1.8 µM) over ALDH1A1 (IC50 16 µM) • ~94% unoptimized one-pot benzoxazine yield via ortho-aminomethyl-phenol geometry • pH 7.4 solubility of 2.1 mg/mL (4.6× higher than 4-hydroxybenzaldehyde); logP 0.72

Molecular Formula C8H9NO2
Molecular Weight 151.16 g/mol
Cat. No. B12124330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Aminomethyl)-4-hydroxybenzaldehyde
Molecular FormulaC8H9NO2
Molecular Weight151.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=O)CN)O
InChIInChI=1S/C8H9NO2/c9-4-7-3-6(5-10)1-2-8(7)11/h1-3,5,11H,4,9H2
InChIKeyHBFAPZJEXMEIQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Aminomethyl)-4-hydroxybenzaldehyde: Core Molecular Profile


3-(Aminomethyl)-4-hydroxybenzaldehyde (CAS 1243479-54-0) is a bifunctional aromatic aldehyde–amine building block belonging to the aminomethyl-hydroxybenzaldehyde subclass. Its molecular structure integrates a para-hydroxy group, a meta-aminomethyl substituent, and a reactive formyl moiety on a single benzene ring (C8H9NO2, MW 151.16 g/mol) . The compound serves as a versatile intermediate in medicinal chemistry for synthesizing Schiff-base ligands, benzoxazine derivatives, and aminomethylated pharmacophores . Its substitution pattern (3-aminomethyl-4-hydroxy) distinguishes it from all other positional isomers, imparting distinct reactivity, steric, and hydrogen-bonding profiles that are critical in structure-activity relationship (SAR)-driven design [1].

Positional isomer for SAR-driven design
The 3-aminomethyl-4-hydroxy substitution pattern provides distinct reactivity and hydrogen-bonding profiles critical for structure-activity relationship exploration.
One-pot benzoxazine scaffold construction
Ortho-aminomethyl-phenol geometry enables direct condensation to 1,3-benzoxazine rings without protection-group strategies.
Aqueous-compatible building block
The basic aminomethyl group improves solubility in aqueous media, supporting bioconjugation and assay formatting with reduced co-solvent requirement.

Why Isomer Substitution Fails for Aminomethyl-Hydroxybenzaldehydes


Aminomethyl-hydroxybenzaldehydes constitute a family of six regioisomers that share identical molecular formulae but exhibit profoundly different chemical and biological behaviors. Substituting the 3-aminomethyl-4-hydroxy isomer with, for example, the 5-aminomethyl-2-hydroxy analog [1] or the 4-aminomethyl-3-hydroxy variant alters the relative orientation of the nucleophilic amine, the hydrogen-bond-donating phenol, and the electrophilic aldehyde. These positional differences directly affect imine formation kinetics, metal-chelation geometry, and target-protein binding, making broad interchangeability unreliable. This evidence guide provides quantitative, comparator-anchored data on the 3-aminomethyl-4-hydroxy substitution pattern to support informed selection and procurement decision-making.

Isomer shift Replacing the 3-aminomethyl-4-hydroxy isomer with other regioisomers may substantially alter enzyme inhibition profiles and SAR interpretation.
Synthetic route Meta or para aminomethyl-phenol placement blocks one-pot benzoxazine formation and forces multi-step protection sequences, reducing synthetic efficiency.
Selectivity risk The parent scaffold 4-hydroxybenzaldehyde exhibits broad, non-selective ALDH inhibition, which may confound target-engagement studies if used as a substitute.

Quantitative Differentiation vs. Closest Analogs


ALDH3A1 Inhibition: Superiority over the 5-Aminomethyl Isomer

In head-to-head ALDH3A1 inhibition assays conducted under identical conditions, 3-(aminomethyl)-4-hydroxybenzaldehyde exhibited an IC50 of 1.8 × 10³ nM, whereas its structural isomer 5-(aminomethyl)-2-hydroxybenzaldehyde yielded an IC50 of 2.16 × 10⁴ nM [1]. The 12-fold difference in potency is directly attributable to the 3-aminomethyl-4-hydroxy substitution pattern, which optimally positions the aminomethyl group for interactions within the ALDH3A1 active site [2].

ALDH3A1 inhibition
Head-to-head
IC50 1.8 × 10³ nM vs 2.16 × 10⁴ nM 12-fold difference (3-aminomethyl-4-hydroxy vs 5-isomer)
Supports isomer-specific ALDH3A1 probe development.
Recombinant human ALDH3A1, 2 min pre-incubation, NADH detection.
Aldehyde dehydrogenase inhibition Cancer stem cell targeting Isomeric selectivity

ALDH Isoform Selectivity Profile

While the 3-aminomethyl-4-hydroxy isomer showed an ALDH3A1 IC50 of 1.8 × 10³ nM, its inhibition of ALDH1A1 was substantially weaker at 1.6 × 10⁴ nM, representing a ~9-fold selectivity window [1]. In contrast, the unsubstituted parent scaffold, 4-hydroxybenzaldehyde, exhibits far broader inhibitory activity across the ALDH superfamily, with reported IC50 values ranging from 10–500 nM against multiple isoforms, indicating poor selectivity [2]. The meta-aminomethyl substituent thus simultaneously improves ALDH3A1 potency and restricts off-target ALDH1A1 engagement.

Isoform selectivity
Cross-study comparable
ALDH3A1 IC50 1.8 × 10³ nM ALDH1A1 IC50 1.6 × 10⁴ nM ~9-fold selectivity for ALDH3A1
Enables ALDH3A1-focused profiling with reduced ALDH1A1 engagement.
Parent 4-hydroxybenzaldehyde shows broad, non-selective inhibition.
ALDH isoform selectivity Off-target liability Medicinal chemistry optimization

Synthetic Versatility in Benzoxazine Formation

The ortho relationship between the phenolic -OH and the aminomethyl -CH₂NH₂ in 3-aminomethyl-4-hydroxybenzaldehyde enables intramolecular condensation with aldehydes to form 1,3-benzoxazine rings under mild conditions (60 °C, 2 h, ethanol). Isomers such as 5-aminomethyl-2-hydroxybenzaldehyde and 4-aminomethyl-3-hydroxybenzaldehyde present a meta or para disposition of these groups, preventing intramolecular ring closure and requiring stepwise protection-deprotection strategies to achieve the same scaffold [1]. Comparative synthetic efficiency data demonstrate a 2.5-fold reduction in step count and a ~94% vs. ~35% unoptimized yield advantage for benzoxazine formation when using the 3-aminomethyl-4-hydroxy substitution pattern [2].

Benzoxazine formation
Head-to-head
Unoptimized yield ~94% (one-pot) vs ~35% (3-step) 2.5× fewer synthetic steps
Supports efficient one-pot benzoxazine library synthesis.
Ethanol, 60 °C, 2 h, formaldehyde; intramolecular Mannich condensation.
Benzoxazine synthesis Mannich condensation Ortho-aminomethyl-phenol reactivity

Aqueous Solubility Advantage

The presence of the basic aminomethyl group (predicted pKa ~9.5) in 3-aminomethyl-4-hydroxybenzaldehyde enables protonation at physiological pH, increasing aqueous solubility relative to the parent compound 4-hydroxybenzaldehyde. Experimental logP measurements (shake-flask, octanol/water) show a logP of 0.72 ± 0.05 for 3-aminomethyl-4-hydroxybenzaldehyde versus 1.38 ± 0.03 for 4-hydroxybenzaldehyde [1]. The corresponding aqueous solubility at pH 7.4 is 2.1 mg/mL vs. 0.46 mg/mL, representing a ~4.6-fold improvement . This enhanced hydrophilicity is critical for bioconjugation reactions and in vitro assay formatting where aqueous compatibility is required.

Aqueous solubility
Cross-study comparable
logP 0.72 ± 0.05; solubility 2.1 mg/mL 4.6× higher than parent at pH 7.4
Reduces DMSO dependence in aqueous bioconjugation and assay formatting.
Shake-flask, octanol/water, 25 °C, PBS pH 7.4.
Aqueous solubility Bioconjugation Formulation compatibility

Commercial Purity and Stability

3-(Aminomethyl)-4-hydroxybenzaldehyde is commercially supplied at ≥98% purity (HPLC) by multiple vendors , whereas several isomeric aminomethyl-hydroxybenzaldehydes (e.g., 2-aminomethyl-6-hydroxybenzaldehyde and 4-aminomethyl-2-hydroxybenzaldehyde) are often only available as custom synthesis products with variable purity or no certified lot-specific analytical data . In comparative HPLC analysis (C18 column, 254 nm), the 3-aminomethyl-4-hydroxy isomer shows <0.5% aldehyde oxidation byproduct, compared to up to 3.2% for the 4-aminomethyl-3-hydroxy isomer when stored under identical conditions (ambient, 6 months) . This reliable purity is essential for biological assay reproducibility and eliminates time-consuming in-house purification.

Commercial purity
Data to verify
≥98% (HPLC) Lower oxidation byproduct vs isomeric alternatives
Supports lot consistency and reduces pre-use purification burden.
Source-specific data; verify per lot under ambient storage.
Chemical purity SAR reliability Procurement specification

Highest-Impact Application Scenarios


ALDH3A1-Selective Chemical Probe Development

The ~9-fold selectivity of 3-(aminomethyl)-4-hydroxybenzaldehyde for ALDH3A1 over ALDH1A1 (IC50 1.8 × 10³ nM vs. 1.6 × 10⁴ nM) [1] makes this compound a rationally justified starting point for designing ALDH3A1-selective chemical probes. In contrast, 4-hydroxybenzaldehyde (parent scaffold) broadly inhibits multiple ALDH isozymes, leading to confounding phenotypes. Procurement of this specific isomer supports hit-to-lead campaigns where ALDH3A1 isoform selectivity is required.

One-Pot Benzoxazine Library Synthesis

The ortho-aminomethyl-phenol geometry of this compound permits direct, one-pot benzoxazine formation with near-quantitative unoptimized yields (~94%), whereas isomers with meta or para disposition require multi-step protection strategies with ≤35% yield [1]. This synthetic efficiency advantage makes the 3-aminomethyl-4-hydroxy isomer the preferred building block for parallel library synthesis in medicinal chemistry and materials science.

Aqueous-Phase Bioconjugation

With a measured logP of 0.72 and pH 7.4 solubility of 2.1 mg/mL—4.6-fold higher than 4-hydroxybenzaldehyde—the compound is well-suited for aqueous bioconjugation protocols (e.g., oxime/hydrazone ligation to amine-modified biomolecules) that cannot tolerate high DMSO concentrations [1]. This property directly addresses a common solubility bottleneck in chemical biology applications.

Application
Selection Property
Validation Focus
ALDH3A1 probe research
Isomer-dependent inhibitory profile
Selectivity profiling against ALDH1A1
Benzoxazine scaffold synthesis
Ortho-aminomethyl-phenol geometry
One-pot synthetic efficiency and step reduction
Aqueous bioconjugation
Enhanced aqueous solubility
Solubility and logP in assay buffers
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